

3-Bromo-1,8-naphthyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-1,8-naphthyridine**

Cat. No.: **B090940**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-1,8-naphthyridine**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Bromo-1,8-naphthyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,8-naphthyridine core, a privileged scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of complex chemical entities with a wide array of biological activities.^{[1][2][3]} The strategic placement of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, enabling researchers to systematically explore the structure-activity relationships (SAR) of novel compounds. This guide provides a comprehensive overview of **3-Bromo-1,8-naphthyridine**, detailing its physicochemical properties, synthetic methodologies, chemical reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Bromo-1,8-naphthyridine** are crucial for its handling, storage, and application in synthesis. These properties have been determined through various analytical techniques and are summarized below.

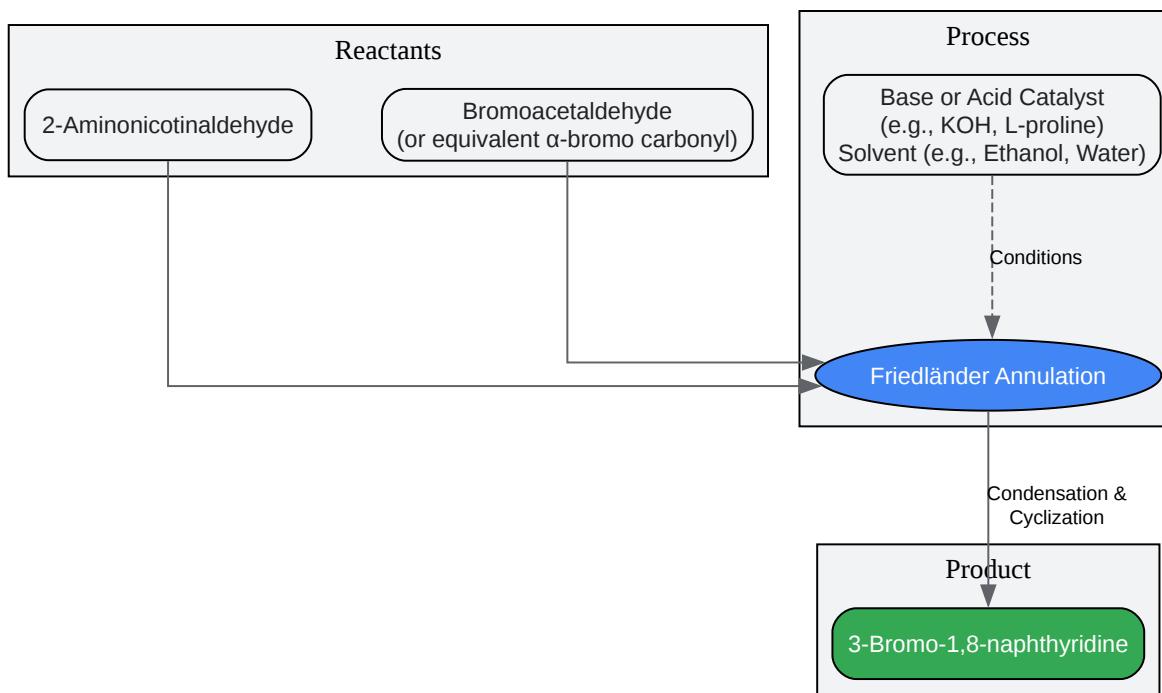
Property	Value	Source(s)
CAS Number	17965-78-5	[4][5][6]
Molecular Formula	C ₈ H ₅ BrN ₂	[4][5]
Molecular Weight	209.04 g/mol	[4][5][6]
Appearance	White to yellow or cream to pale brown powder	[7]
Melting Point	164-166 °C	[8]
Boiling Point	289 °C	[8]
Density	1.656 g/cm ³	[8]
Solubility	Soluble in some common organic solvents like dichloromethane and dimethyl sulfoxide.	[9]
Storage	Sealed in a dry, room temperature environment or at 4°C for long-term storage.	[4][8]
Topological Polar Surface Area (TPSA)	25.78 Å ²	[4]
LogP	2.3923	[4]

Synthesis and Methodologies

The synthesis of substituted 1,8-naphthyridines is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde (or a related ketone) and a compound containing an α -methylene group.[10][11] This approach is considered one of the simplest and highest-yielding methods for constructing the 1,8-naphthyridine core.[11] While various catalysts, including acids and bases, can be employed, greener methods using water as a solvent have also been developed.[10]

Conceptual Synthetic Workflow: Friedländer Annulation

The synthesis of **3-Bromo-1,8-naphthyridine** can be envisioned via the Friedländer reaction, starting from 2-aminonicotinaldehyde and a bromo-substituted carbonyl compound. The causality behind this choice is the direct and convergent nature of the reaction, which efficiently constructs the bicyclic core in a single key step.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Bromo-1,8-naphthyridine**.

Exemplary Experimental Protocol

- Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a suitable base (e.g., potassium hydroxide).

- Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the aromatic naphthyridine ring.
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a dilute acid and extract the product with an appropriate organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Final Purification: The crude product is purified by column chromatography on silica gel to yield pure **3-Bromo-1,8-naphthyridine**.

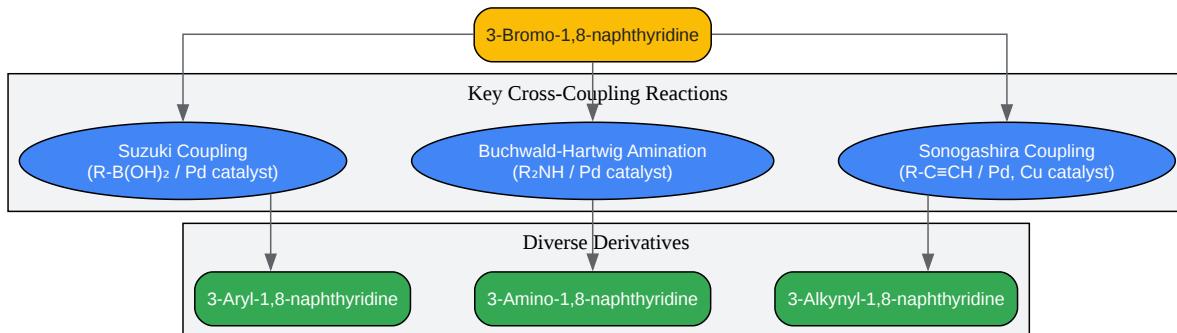
This protocol is illustrative; specific conditions may require optimization.

Chemical Reactivity and Transformations

The chemical utility of **3-Bromo-1,8-naphthyridine** stems from the reactivity of the C-Br bond. This position is susceptible to a variety of metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for introducing molecular diversity. The electron-deficient nature of the naphthyridine ring system also influences its reactivity.

Key transformations include:

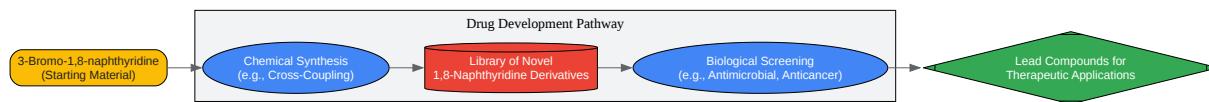
- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl substituents.
- Heck Coupling: Reaction with alkenes to form substituted vinyl-naphthyridines.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-substituted naphthyridines.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **3-Bromo-1,8-naphthyridine**.

Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.^{[2][3]} These include antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.^{[1][3]} Several commercial drugs, such as the antibacterial agent enoxacin, are based on this core structure.^[12] The ability of **3-Bromo-1,8-naphthyridine** to serve as a precursor to a library of analogues makes it a critical tool in the hit-to-lead and lead optimization phases of drug development. For instance, derivatives have shown promise as potent anti-tubercular agents and modulators of antibiotic activity against multi-resistant bacterial strains.^{[13][14]}



[Click to download full resolution via product page](#)

Caption: Role of **3-Bromo-1,8-naphthyridine** as a building block in drug discovery.

Safety and Handling

As with all laboratory chemicals, **3-Bromo-1,8-naphthyridine** must be handled by technically qualified personnel.^[5] While a comprehensive toxicological profile has not been fully investigated, related bromo-aromatic compounds are known to cause skin and eye irritation.^{[15][16][17]} It may be harmful if swallowed or in contact with skin.^[15]

General Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood.^[15]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[18]
- Avoid inhalation of dust and contact with skin and eyes.^[18]
- Keep away from open flames, hot surfaces, and sources of ignition.^[15]
- Store in a cool, dry place in a tightly sealed container.^{[8][15]}

Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 17965-78-5 3-Bromo[1,8]naphthyridine AKSci 9421AA [aksci.com]
- 6. 3-bromo-1,8-naphthyridine [allbiopharm.com]
- 7. L17683.03 [thermofisher.com]
- 8. 3-Bromo-1,8-naphthyridine price,buy 3-Bromo-1,8-naphthyridine - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-Bromo-1,8-naphthyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090940#3-bromo-1-8-naphthyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com